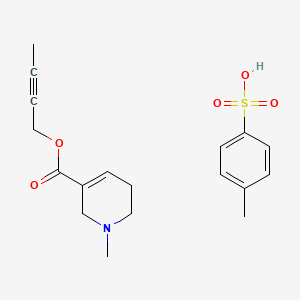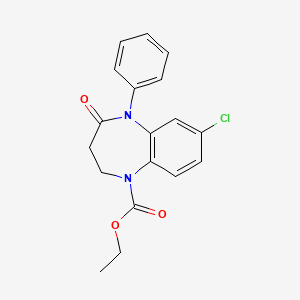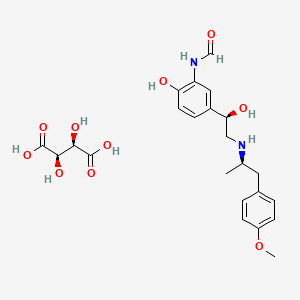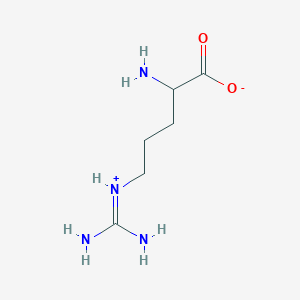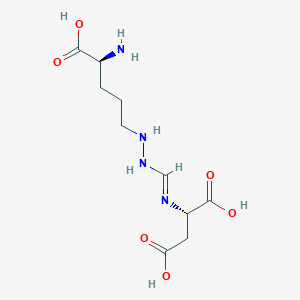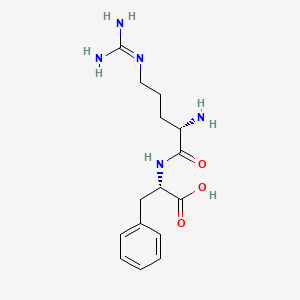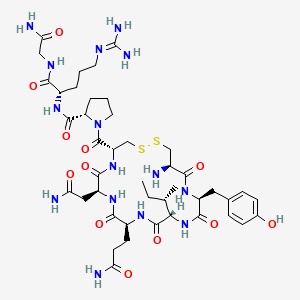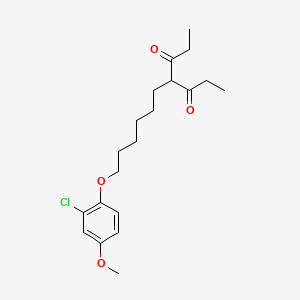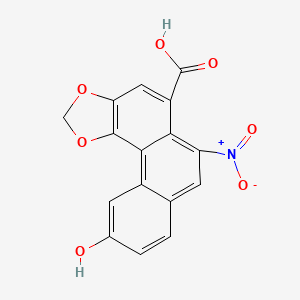
Avatrombopag
Descripción general
Descripción
Avatrombopag es un agonista del receptor de trombopoyetina de molécula pequeña administrado por vía oral. Se utiliza principalmente para el tratamiento de la trombocitopenia, una afección caracterizada por un bajo recuento de plaquetas. This compound es particularmente eficaz en pacientes con enfermedad hepática crónica que están programados para someterse a un procedimiento, así como en pacientes con trombocitopenia inmunitaria crónica que han tenido una respuesta insuficiente a los tratamientos previos .
Aplicaciones Científicas De Investigación
Avatrombopag tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Avatrombopag actúa como un agonista del receptor de trombopoyetina, estimulando la proliferación y diferenciación de megacariocitos a partir de células progenitoras de la médula ósea. Esto da como resultado un aumento en la producción de plaquetas sin aumentar la activación de las plaquetas . El fármaco se une al receptor de trombopoyetina, imitando el ligando natural y activando las vías de señalización descendentes que promueven la producción de plaquetas .
Análisis Bioquímico
Biochemical Properties
Avatrombopag interacts with the thrombopoietin receptor, leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . In vitro, this compound induced proliferation of human thrombopoietin receptor-expressing murine Ba/F3 cells in a concentration-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by stimulating the proliferation and differentiation of megakaryocytes, which are the cells responsible for the production of platelets .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the thrombopoietin receptor. This binding leads to the activation of the receptor, which in turn stimulates the proliferation and differentiation of megakaryocytes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in a study of patients with immune thrombocytopenia, this compound was found to achieve a platelet response in 88% of patients, with a median time of platelets rising above 30 × 10 9 /L being 7 days .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found in the search results, clinical trials have shown that this compound can achieve a platelet response in a significant proportion of patients .
Metabolic Pathways
This compound metabolism is mediated by cytochrome P450 (CYP) 3A4 and CYP2C9 . These enzymes play a crucial role in the metabolic pathways of this compound.
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues was not found in the search results, its metabolic pathways suggest that it is likely processed and distributed via the cytochrome P450 system .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the thrombopoietin receptor located on the cell membrane .
Métodos De Preparación
La síntesis de avatrombopag implica varios pasos, comenzando con el ácido 6-amino-5-cloro-3-picolínico como materia prima inicial. El proceso incluye reacciones de amidación y ciclación para obtener el producto objetivo . Otro método implica disolver maleato de this compound en dimetilformamida (DMF), agregar un disolvente pobre y agitar a una temperatura controlada para cristalizar el producto . Estos métodos son adecuados para la producción industrial a gran escala debido a su eficiencia y alto rendimiento .
Análisis De Reacciones Químicas
Avatrombopag experimenta varias reacciones químicas, que incluyen:
Oxidación y Reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro de la molécula.
Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen cloruro de tionilo e hidróxido de potasio.
Ciclación: Esta reacción es crucial para formar la estructura del anillo de tiazol en this compound.
Comparación Con Compuestos Similares
Avatrombopag se compara con otros agonistas del receptor de trombopoyetina como eltrombopag y romiplostim. A diferencia del eltrombopag, this compound no exhibe hepatotoxicidad, lo que lo convierte en una opción más segura para los pacientes con afecciones hepáticas . Además, this compound tiene biodisponibilidad oral, lo que proporciona una ruta de administración conveniente en comparación con romiplostim, que requiere inyección subcutánea .
Compuestos Similares
Propiedades
IUPAC Name |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJKCQENFPZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205667 | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
570406-98-3 | |
| Record name | Avatrombopag | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avatrombopag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11995 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avatrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


